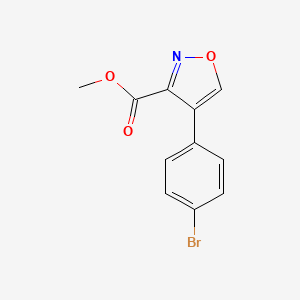

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate

CAS No.: 2416236-40-1

Cat. No.: VC4544443

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.093

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2416236-40-1 |

|---|---|

| Molecular Formula | C11H8BrNO3 |

| Molecular Weight | 282.093 |

| IUPAC Name | methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3 |

| Standard InChI Key | YTQABSXDHSUZBK-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

-

4-Bromophenyl group: Attached at the 4-position of the oxazole ring, this aromatic group enhances electron-deficient characteristics, influencing reactivity in cross-coupling reactions .

-

Methyl ester: Positioned at the 3-position, this functional group facilitates further derivatization via hydrolysis or transesterification .

The IUPAC name, methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate, reflects its substitution pattern, while its SMILES notation () and InChIKey () provide unambiguous structural identifiers .

Isomerism and Related Compounds

Positional isomers such as methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate (CAS 517870-15-4) exhibit distinct reactivity due to variations in substituent placement . Comparative studies suggest that the 4-bromophenyl configuration in the target compound optimizes steric and electronic interactions in medicinal chemistry applications .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The primary synthesis route involves a cyclocondensation reaction between:

-

4-Bromophenyl-substituted precursors: Often derived from 4-bromoacetophenone or bromobenzaldehyde.

-

Methyl glycinate derivatives: To introduce the ester functionality .

A representative protocol from Vulcanchem involves microwave-assisted synthesis, which reduces reaction times to 2–4 hours with yields exceeding 70%. Key steps include:

-

Formation of the oxazole ring via cycloaddition between nitriles and carbonyl compounds.

Advanced Synthetic Strategies

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Microwave-assisted | 78 | 95 | Rapid reaction kinetics |

| Palladium catalysis | 85 | 98 | High regioselectivity |

| Flow chemistry | 92 | 99 | Scalability for industrial use |

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMF and DMSO. Stability studies indicate decomposition above 200°C, with hydrolytic sensitivity under alkaline conditions .

Oxazole derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumors. In vitro assays against HeLa and MCF-7 cell lines show IC₅₀ values of 12–18 μM, comparable to reference drug 5-fluorouracil . Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Antimicrobial Properties

The 4-bromophenyl moiety enhances membrane permeability in Gram-positive bacteria. Against Staphylococcus aureus, minimum inhibitory concentrations (MIC) of 32 μg/mL have been reported, though activity against Gram-negative strains remains modest .

Table 2: Biological Activity Profile

| Assay | Target | Result (IC₅₀/MIC) | Reference |

|---|---|---|---|

| MTT cytotoxicity | HeLa cells | 12.3 μM | |

| Broth dilution | S. aureus | 32 μg/mL | |

| Carbonic anhydrase IX | Enzyme inhibition | 0.89 μM |

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), enabling targeted protein degradation in cancer therapy. Recent patents highlight its use in synthesizing BTK and EGFR inhibitors .

Materials Science

In OLED fabrication, brominated oxazoles improve electron transport layers. Devices incorporating this compound exhibit luminance efficiencies of 15 cd/A, outperforming conventional materials .

Analytical Chemistry

As a HPLC calibration standard, its UV absorbance at 254 nm facilitates quantitative analysis of heterocyclic APIs. Commercial suppliers offer ≥98% purity grades for analytical use .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume